1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-12(10(2)19)13(11-6-4-3-5-7-11)18-14(17-9)15-8-16-18/h3-8,13H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBILLUBCQOFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Conditions
The reaction proceeds in a ethanol/water (1:1 v/v) solvent system under reflux (80–90°C) for 4–6 hours. The use of 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Reaction Time | 4.5 hours |
| Catalyst Loading | 10 mol% TMDP |
| Purity (HPLC) | >98% |
TMDP’s recyclability reduces costs, with no significant yield drop observed over five cycles.
Stepwise Synthesis via Intermediate Isolation
For laboratories prioritizing intermediate characterization, a stepwise approach is employed:
Formation of Triazolopyrimidine Core
-
Condensation : 3-Amino-1,2,4-triazole reacts with benzaldehyde in ethanol under acidic conditions (HCl) to form a Schiff base.
-
Cyclization : The Schiff base reacts with acetylacetone in the presence of TMDP, forming the 4,7-dihydrotriazolopyrimidine scaffold.
Functionalization at Position 6
The ethanone group is introduced via acylation using acetic anhydride under basic conditions (pyridine). This step achieves 85% yield but requires chromatographic purification to isolate the target compound.
Solvent and Catalyst Optimization
Comparative studies highlight the superiority of TMDP in ethanol/water over traditional catalysts like piperidine or Knoevenagel additives:
Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| TMDP | 92 | 4.5 |
| Piperidine | 78 | 6.0 |
| L-Proline | 65 | 7.5 |
TMDP’s bifunctional nature (base and hydrogen-bond donor) accelerates enamine formation and cyclization.
Mechanistic Insights
The reaction mechanism involves:
-
Knoevenagel Condensation : Benzaldehyde and acetylacetone form a α,β-unsaturated ketone.
-
Michael Addition : 3-Amino-1,2,4-triazole attacks the ketone, generating an enamine.
-
Cyclization : Intramolecular dehydration forms the triazolopyrimidine ring.
TMDP stabilizes transition states via N–H···O hydrogen bonds , reducing activation energy.
Scale-Up and Industrial Feasibility
Pilot-scale experiments (100 g batches) in continuous flow reactors demonstrate:
-
20% Higher Yield compared to batch processes due to improved heat/mass transfer.
-
Reduced Solvent Waste : Ethanol/water mixtures are distilled and reused.
Challenges and Mitigation Strategies
-
Byproduct Formation : Minor decarboxylation products (<5%) are removed via recrystallization in ethyl acetate/hexane.
-
Moisture Sensitivity : Reactions require anhydrous conditions to prevent hydrolysis of intermediates.
Emerging Methodologies
Recent advances include microwave-assisted synthesis (30-minute reaction time, 90% yield) and enzyme-catalyzed cyclization using lipases, though the latter remains experimental.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions typically result in the formation of partially hydrogenated derivatives.
Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Broad-Spectrum Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively .
Anti-inflammatory Effects
Triazolopyrimidine derivatives are known for their anti-inflammatory properties:
- Mechanism : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : A study highlighted that a related compound reduced inflammation in animal models of arthritis, supporting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests neuroprotective applications:
- Potential Uses : The compound may protect neuronal cells from oxidative stress and apoptosis.
- Findings : Experimental models have shown that it can reduce markers of neurodegeneration in conditions like Alzheimer's disease .
Data Tables
Mechanism of Action
The mechanism by which 1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is structurally similar to other triazolo[1,5-a]pyrimidines and indole derivatives. its unique substitution pattern and fused ring system contribute to its distinct chemical and biological properties. Some similar compounds include:
Indole derivatives: These compounds share the indole nucleus and exhibit various biological activities.
Triazolo[1,5-a]pyrimidines: Other derivatives within this class may have different substituents, leading to variations in their properties and applications.
Biological Activity
1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound within the triazolopyrimidine family. Its unique bicyclic structure, which integrates both triazole and pyrimidine moieties, has garnered significant attention in medicinal chemistry due to its promising biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.27 g/mol. The compound features a methyl group at the 5-position and a phenyl group at the 7-position of the triazolo ring, contributing to its diverse reactivity and biological profile.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. Notably, studies have shown that these compounds act as inhibitors of DNA gyrase, an essential enzyme for bacterial replication. The effectiveness of these derivatives against resistant bacterial strains highlights their potential as new antimicrobial agents.
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 32 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in vitro and in vivo models. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
In a study involving animal models of inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Coordination Chemistry
The compound's nitrogen-rich structure allows it to act as a versatile ligand in coordination complexes with various transition metals. This property has implications for catalysis and materials science.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes including cyclization reactions with carbonyl compounds. Microwave-assisted techniques have been employed to enhance yield and reduce reaction times.
Table 2: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Microwave-assisted | 85 |
| Reaction with hydroxylamine | Reflux conditions | 75 |
| Formylation | Vilsmeier-Haack conditions | 80 |
Q & A
Q. What are the recommended green chemistry protocols for synthesizing triazolo-pyrimidine derivatives like 1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone?
Methodological Answer: A novel additive, 4,4’-trimethylenedipiperidine (TMDP), enables eco-friendly synthesis under two optimized conditions:
- Condition A : Ethanol/water (1:1 v/v) at reflux (70–80°C) with TMDP as a catalyst.
- Condition B : TMDP in its molten state (65°C), acting as both solvent and catalyst.
Both methods yield >90% purity with simplified workup, avoiding toxic solvents (e.g., piperidine) and enabling TMDP recovery (>5 cycles without activity loss) .
Key Data :
| Parameter | Condition A | Condition B |
|---|---|---|
| Solvent | Ethanol/H₂O | TMDP (molten) |
| Temperature (°C) | 70–80 | 65 |
| Catalyst Loading (mol%) | 10 | 10 |
| Yield (%) | 92 | 92 |
Q. How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent positions via and NMR. For example, the methyl group at position 5 appears as a singlet (~δ 2.1 ppm), while the ethanone carbonyl resonates at ~δ 200 ppm in NMR .
- X-ray Crystallography : Resolves dihydro-pyrimidine ring conformation and hydrogen-bonding patterns, critical for understanding bioactivity .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer:
- Antiviral Screening : Triazolo-pyrimidines structurally related to this compound (e.g., Triazavirin analogs) show broad-spectrum activity against influenza, SARS-CoV-2, and tick-borne encephalitis via RNA polymerase inhibition .
- Anticancer Potential : Derivatives inhibit CDK2/cyclin A2, disrupting cell cycle progression (IC₅₀: 0.5–2 μM in MCF-7 breast cancer cells) .
Advanced Research Questions
Q. How can researchers address contradictory data in synthesis yields across different catalytic systems?
Methodological Answer: Contradictions often arise from:
- Catalyst-Solvent Interactions : TMDP’s dual role (Lewis base + hydrogen-bond acceptor) may outperform piperidine in polar solvents but fail in non-polar systems. Validate via control experiments comparing TMDP with traditional bases (e.g., piperidine) under identical conditions .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl-phenyl) reduce reactivity, requiring higher catalyst loadings (15 mol% vs. 10 mol% for electron-donating groups) .
Q. What strategies optimize regioselectivity in triazolo-pyrimidine functionalization?
Methodological Answer:
- Solvent Polarity : Polar protic solvents (e.g., ethanol/water) favor 5-methyl-7-phenyl substitution, while ionic liquids (e.g., [BMIM]BF₄) promote 7-methyl-5-phenyl isomers .
- Catalyst Design : Use APTS (3-aminopropyltriethoxysilane) to stabilize intermediates via Si–N coordination, achieving >95% regioselectivity for the 4,7-dihydro configuration .
Q. How is chiral resolution achieved for enantiomeric forms of this compound?
Methodological Answer:
- Chiral Chromatography : Separate racemates using Chiralpak AD columns with heptane/isopropanol (8:2 v/v) at 300 mL/min. Retention times: 8.22 min (R-enantiomer) and 10.40 min (S-enantiomer), both with 100% enantiomeric excess .
- Crystallization-Induced Diastereomerism : Derivatize with chiral auxiliaries (e.g., L-arginine) to isolate enantiomers via differential solubility .
Q. What mechanistic insights explain its enzyme inhibition profiles?
Methodological Answer:
- CDK2 Inhibition : Docking studies reveal the ethanone group forms hydrogen bonds with Glu81 and Leu83 in CDK2’s ATP-binding pocket, while the triazole ring engages in π-π stacking with Phe82 .
- PA-PB1 Disruption (Antiviral) : The 5-methyl-phenyl group inserts into a hydrophobic cleft of influenza polymerase subunit PA, inhibiting viral replication (IC₅₀: 1.8 μM) .
Q. How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
| Substituent Position | Functional Group | Bioactivity Trend | Example Data |
|---|---|---|---|
| 5-Methyl | –CH₃ | Enhances CDK2 binding affinity | IC₅₀: 0.9 μM (vs. 2.1 μM for –H) |
| 7-Phenyl | –C₆H₅ | Improves antiviral potency | EC₅₀: 1.2 μM (vs. 3.4 μM for –thiophene) |
| 6-Ethanone | –COCH₃ | Critical for hydrogen bonding | ΔG binding: -9.8 kcal/mol |
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for triazolo-pyrimidines?
Methodological Answer:
- Assay Variability : Antiviral EC₅₀ values vary with cell type (e.g., MDCK vs. Vero cells) due to differences in viral entry mechanisms. Standardize assays using WHO-recommended cell lines .
- Metabolic Stability : Hepatic microsome studies show rapid CYP3A4-mediated oxidation of 7-aryl groups, reducing in vivo efficacy despite high in vitro activity. Address via prodrug strategies (e.g., carboxamide derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
